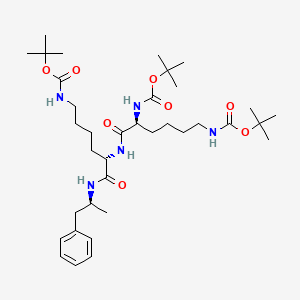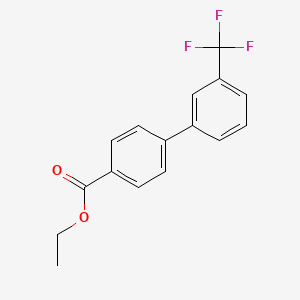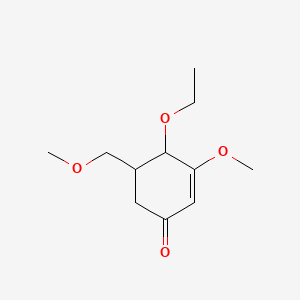
dicyclohexylamine (R)-3-((2-hydroxyethyl)disulfanyl)-2-pivalamidopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt: is a chemical compound with the molecular formula C22H42N2O4S2 and a molecular weight of 462.71 g/mol . It is commonly used in peptide synthesis due to its protective groups and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The final step involves the formation of the dicyclohexylammonium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt can undergo oxidation reactions, where the ethylmercapto group is oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt is widely used in peptide synthesis as a building block due to its protective groups, which prevent unwanted side reactions during peptide chain assembly .
Biology: In biological research, this compound is used to study protein structure and function, particularly in the context of disulfide bond formation and reduction .
Industry: The compound is used in the production of specialized peptides and proteins for various industrial applications, including biotechnology and pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt involves its role as a protected amino acid in peptide synthesis. The T-boc group protects the amino group from unwanted reactions, while the ethylmercapto group can form disulfide bonds, which are crucial for the structural integrity of peptides and proteins . The dicyclohexylammonium salt form enhances the solubility and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
N-Alpha-T-boc-ethylmercapto-L-cysteine: Similar structure but without the dicyclohexylammonium salt form.
N-Alpha-T-boc-L-cysteine: Lacks the ethylmercapto group.
N-Alpha-T-boc-ethylmercapto-L-cysteine methyl ester: Similar but with a methyl ester group instead of the dicyclohexylammonium salt.
Uniqueness: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt is unique due to its combination of protective groups and the dicyclohexylammonium salt form, which provides enhanced stability and solubility compared to its analogs .
Eigenschaften
Molekularformel |
C22H42N2O4S2 |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2R)-2-(2,2-dimethylpropanoylamino)-3-(2-hydroxyethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)9(15)11-7(8(13)14)6-17-16-5-4-12/h11-13H,1-10H2;7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |
InChI-Schlüssel |
PTYWFNXGMDOBNT-ZLTKDMPESA-N |
Isomerische SMILES |
CC(C)(C)C(=O)N[C@@H](CSSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(CSSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



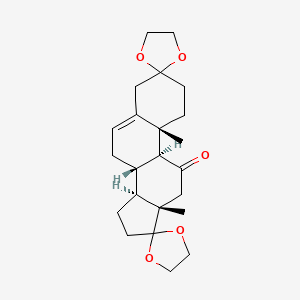
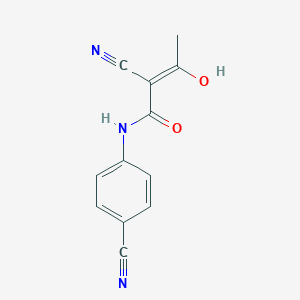
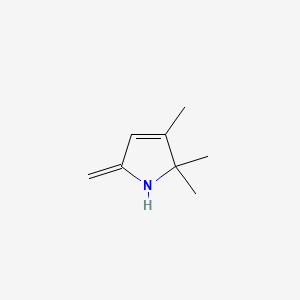
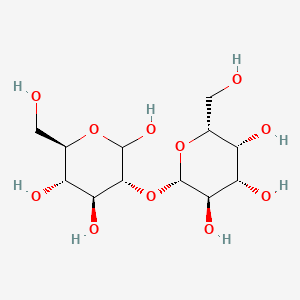
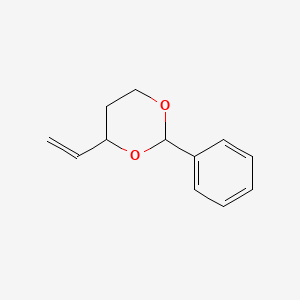
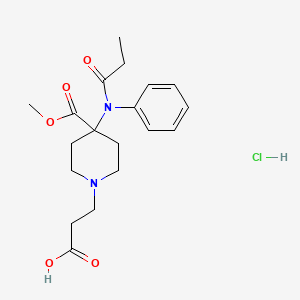
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
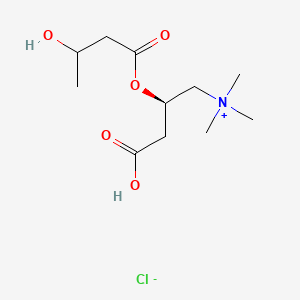

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
